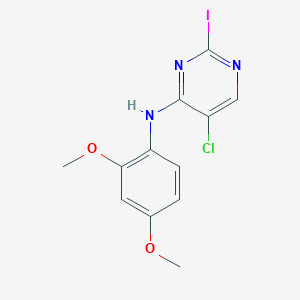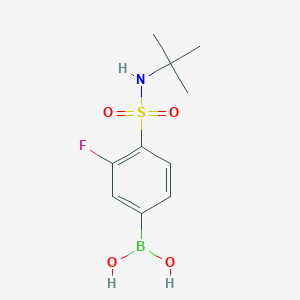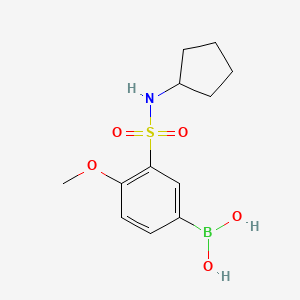
(3-(N-cyclopentylsulfamoyl)-4-methoxyphenyl)boronic acid
Descripción general
Descripción
“(3-(N-cyclopentylsulfamoyl)-4-methoxyphenyl)boronic acid” is a chemical compound with the molecular formula C12H18BNO4S . It is used in laboratory settings and in the manufacture of chemical compounds .
Molecular Structure Analysis
The molecular weight of this compound is 283.16 g/mol. The InChI string, which represents the structure of the molecule, is provided.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula (C12H18BNO4S), molecular weight (283.15 g/mol), and InChI string .Aplicaciones Científicas De Investigación
Boronic Acid Drugs: Design and Discovery
Boronic acids have seen a steady increase in incorporation into medicinal chemistry endeavors, leading to the FDA and Health Canada approving five boronic acid drugs, with several others in clinical trials. These compounds offer desirable properties, such as enhancing drug potency or improving pharmacokinetic profiles. This review discusses the discovery process of boronic acid drugs, highlighting their natural occurrence, rationalizations for incorporation, and synthetic developments aimed at facilitating their inclusion in organic compounds (Plescia & Moitessier, 2020).
Boron in Drug Design and Pharmacology
The unique properties of boron and boron-containing compounds have been leveraged in drug design, demonstrating the potential of boron as a platform for innovative pharmaceuticals. Studies have shown that boron-based compounds can be effective in various therapeutic areas, including cancer treatment and anti-inflammatory applications. The peculiarities of boron chemistry, such as the ability to replace carbon atoms and electron deficiency, provide opportunities for the development of new drugs with improved efficacy and specificity (Ciani & Ristori, 2012).
Electrochemical Biosensors Based on Boronic Acids
Boronic acids and their derivatives have been utilized in developing electrochemical biosensors due to their binding site (boronic acid moiety) and electrochemically active part (e.g., ferrocene residue). These sensors have applications in detecting sugars, glycated hemoglobin, fluoride ions, and more, showcasing the versatility of boronic acids in sensor technology. The review highlights recent progress in this field, emphasizing the potential for non-enzymatic glucose sensors and other diagnostic tools based on boronic acid chemistry (Wang et al., 2014).
Applications in Agriculture
Research on boron nutrition in plants indicates the critical role of boron and boronic acids in agriculture. Boron is essential for the development of reproductive tissues in plants, and its deficiency can lead to poor seed and fruit quality. A study on the development of a boron-buffered solution culture system for controlled studies of plant boron nutrition illustrates the importance of precise boron management in crop production, highlighting the broader agricultural applications of boron-containing compounds (Asad et al., 2004).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
A recent publication discusses the use of a nickel-catalyzed strategy for the construction of axially chiral alkenes via a 1,3-metallate shift of alkynyl tetracoordinate boron species . This could potentially be a future direction for research involving “(3-(N-cyclopentylsulfamoyl)-4-methoxyphenyl)boronic acid” and similar compounds.
Propiedades
IUPAC Name |
[3-(cyclopentylsulfamoyl)-4-methoxyphenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO5S/c1-19-11-7-6-9(13(15)16)8-12(11)20(17,18)14-10-4-2-3-5-10/h6-8,10,14-16H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLFNUQCLIRLQKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC)S(=O)(=O)NC2CCCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BNO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(N-cyclopentylsulfamoyl)-4-methoxyphenyl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



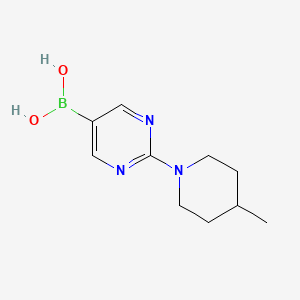

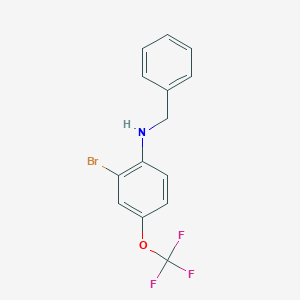
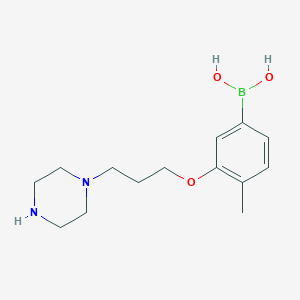

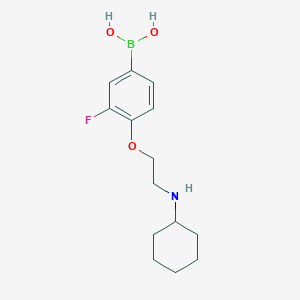
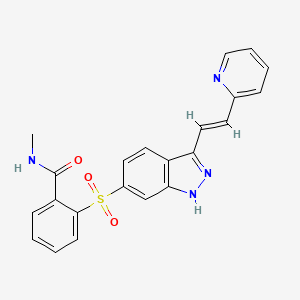
![6-methyl-[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1434215.png)
